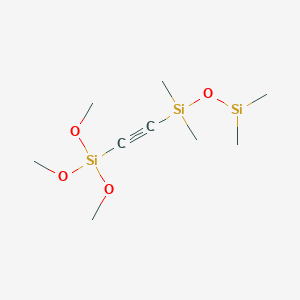
CID 23084948
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane is an organosilicon compound with the molecular formula C9H26O4Si3. It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties. This compound is known for its ability to undergo various chemical reactions, making it a valuable intermediate in organic synthesis and polymer production .
準備方法
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane can be synthesized through several methods. One common approach involves the hydrosilylation of alkynes with hydrosilanes in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of 1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Reduction: Reduction of carbonyl compounds to alcohols or amines.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, room temperature.
Oxidation: Hydrogen peroxide or other oxidizing agents, mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of alcohols, amines, or other reduced products.
科学的研究の応用
1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of silicone polymers, resins, and coatings.
作用機序
The mechanism of action of 1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane involves its ability to form stable Si-C and Si-O bonds through various chemical reactions. The compound can act as a reducing agent, hydrosilylation reagent, or cross-linking agent, depending on the reaction conditions and substrates involved. Its molecular targets include unsaturated organic compounds, carbonyl groups, and other reactive functional groups .
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar in structure but contains vinyl groups instead of trimethoxysilyl groups.
1,1,3,3-Tetramethyldisiloxane: Lacks the trimethoxysilyl group and has different reactivity and applications.
Uniqueness
1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane is unique due to its trimethoxysilyl group, which imparts distinct reactivity and allows for versatile applications in organic synthesis and material science. Its ability to undergo hydrosilylation and other reactions makes it a valuable compound in various fields .
特性
分子式 |
C9H21O4Si3 |
|---|---|
分子量 |
277.52 g/mol |
InChI |
InChI=1S/C9H21O4Si3/c1-10-16(11-2,12-3)9-8-15(6,7)13-14(4)5/h1-7H3 |
InChIキー |
AEHJYUUVXLNBNU-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C#C[Si](C)(C)O[Si](C)C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide](/img/structure/B12525974.png)
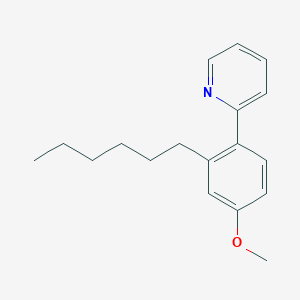
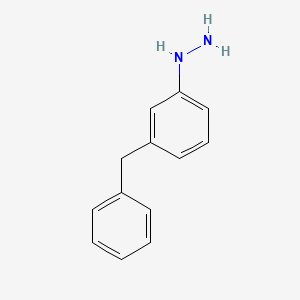
![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)
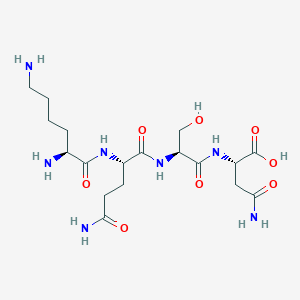
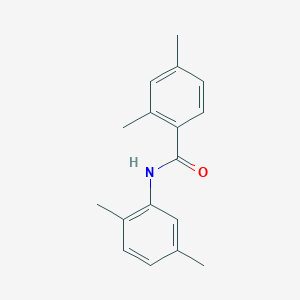
![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
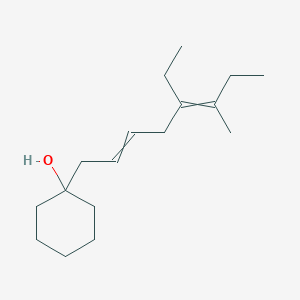
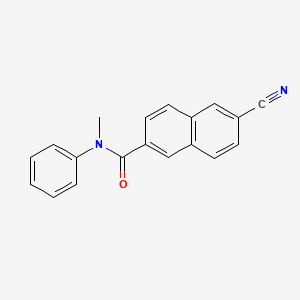
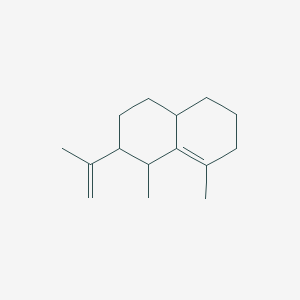
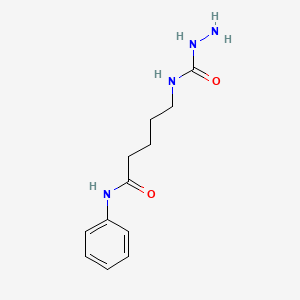
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
